BI-1408

Mps1 TTK Kinase Assay

BAY-1161909 (Empesertib) is an orally bioavailable, selective Mps1/TTK kinase inhibitor with sub-nanomolar biochemical potency (IC50=0.34 nM). It exhibits a uniquely narrow kinase selectivity profile (inhibiting only 2 of 230 kinases >50% at 1 µM). This high selectivity makes it the preferred choice for cellular mechanistic studies and in vivo combination therapy models where off-target confounding must be minimized. For research use only.

Molecular Formula C22H23FN6
Molecular Weight 390.5 g/mol
Cat. No. B12422165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-1408
Molecular FormulaC22H23FN6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(CC(CC2)NC3=NN4C=CC=C(C4=N3)C5=C(C=C(C=C5)F)C)C=N1
InChIInChI=1S/C22H23FN6/c1-3-28-20-9-7-17(12-15(20)13-24-28)25-22-26-21-19(5-4-10-29(21)27-22)18-8-6-16(23)11-14(18)2/h4-6,8,10-11,13,17H,3,7,9,12H2,1-2H3,(H,25,27)/t17-/m1/s1
InChIKeyOHXQPMCUJTWQJA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-1161909 (Empesertib): A High-Potency Mps1 Kinase Inhibitor for Mitotic Checkpoint Research and Oncology Drug Discovery Procurement


N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, known as BAY-1161909 or Empesertib, is a synthetic organic compound [1] developed as an orally bioavailable, selective inhibitor of the monopolar spindle 1 (Mps1/TTK) serine/threonine kinase [1][2]. Belonging to the triazolopyridine chemical series, BAY-1161909 abrogates the spindle assembly checkpoint, driving premature mitotic exit, multinuclearity, and tumor cell death, particularly in combination with antimitotic agents such as paclitaxel [2].

BAY-1161909 vs. Other Mps1 Inhibitors: Why Interchanging In-Class Compounds Compromises Experimental Reproducibility and Procurement Value


Mps1 kinase inhibitors exhibit pronounced variability in biochemical potency (spanning >1,000-fold), cellular target engagement, and kinase selectivity profiles, rendering them non-fungible [1]. BAY-1161909 distinguishes itself through sub-nanomolar biochemical potency (IC50 = 0.34 nM), a uniquely narrow kinase selectivity fingerprint (inhibiting only 2 of 230 kinases >50% at 1 µM), and specific performance in combination therapy models that is not reliably extrapolated from other Mps1 inhibitors [1]. Generic substitution based solely on nominal Mps1 inhibition would introduce uncontrolled variance in cellular mechanistic studies and confound in vivo efficacy interpretation.

Quantitative Differentiation of BAY-1161909: A Comparator-Based Evidence Guide for Scientific Procurement


Biochemical Potency: BAY-1161909 Demonstrates Sub-Nanomolar Mps1 Inhibition, Outperforming AZ3146 by 100-Fold and BOS172722 by 30-Fold

BAY-1161909 inhibits Mps1 kinase activity with an IC50 of 0.34 ± 0.09 nM [1]. In direct comparison, this potency exceeds BAY-1217389 (IC50 = 0.63 ± 0.27 nM) by approximately 1.8-fold [1]. Relative to other clinically evaluated or widely used Mps1 inhibitors, BAY-1161909 is 100-fold more potent than AZ3146 (IC50 = 35 nM) , 30-fold more potent than BOS172722 (IC50 = 11 nM) , and over 1,000-fold more potent than first-generation probe Mps1-IN-1 (IC50 = 367 nM) [2].

Mps1 TTK Kinase Assay Biochemical IC50 Enzymatic Activity

Kinase Selectivity Profile: BAY-1161909 Exhibits a Narrow Off-Target Fingerprint, Inhibiting Only 2 of 230 Kinases at 1 µM

When screened against a Millipore panel of 230 kinases, BAY-1161909 at 1 µM inhibited only two kinases (JNK2 and JNK3) by more than 50%, and no other kinase at 100 nM [1]. This selectivity is substantially narrower than earlier Mps1 inhibitors such as SP600125 and reversine, which are known to exhibit broader kinase inhibition profiles [1]. While BAY-1217389 also demonstrated high selectivity against a 395-kinase DiscoveRx panel, BAY-1161909's distinct chemical scaffold (triazolopyridine vs. imidazopyrazine) provides an orthogonal selectivity profile, making the two compounds non-interchangeable despite their similar potency [1].

Kinase Selectivity Off-Target Profiling Chemical Probe Drug Discovery Kinase Panel Screening

Cellular Mechanistic Potency: BAY-1161909 Abrogates Nocodazole-Induced Mitotic Arrest with an IC50 of 56 nM in HeLa Cells

In HeLa cells arrested in metaphase with nocodazole, BAY-1161909 abrogated SAC activity with an IC50 of 56 ± 21 nM [1]. The closely related follow-on compound BAY-1217389 achieved significantly greater potency in this same assay, with an IC50 of 0.11 ± 0.006 nM [1]. This 500-fold differential in cellular mechanistic potency highlights a critical functional distinction between the two compounds, despite their comparable biochemical IC50 values.

Spindle Assembly Checkpoint Mitotic Arrest Cellular IC50 Nocodazole HeLa Cells

In Vivo Tumor Xenograft Efficacy: BAY-1161909 Reduces Tumor Burden in Cisplatin-Resistant Ovarian Cancer Model at 2.5 mg/kg BID

In a cisplatin-resistant A2780/CP70 ovarian cancer mouse xenograft model, oral administration of BAY-1161909 at 2.5 mg/kg twice daily reduced tumor area . BAY-1217389 was evaluated in separate tumor xenograft studies and also demonstrated moderate efficacy in monotherapy, but direct comparative in vivo data between the two compounds within the same study are not reported [1]. Notably, the strategic decision by Bayer to advance BAY-1217389 rather than BAY-1161909 into further clinical development was based on parallel development considerations, not on any reported inferiority of BAY-1161909's in vivo antitumor activity [2].

In Vivo Efficacy Xenograft Ovarian Cancer Cisplatin Resistance Antitumor Activity

Oral Bioavailability: BAY-1161909 Achieves High Oral Exposure in Rodent Pharmacokinetic Studies

Pharmacokinetic investigations in male Wistar rats and female CD1 or NMRI nu/nu mice demonstrate that BAY-1161909 is orally bioavailable [1]. Vendor technical data sheets report rat oral bioavailability (Fmax) exceeding 70% based on rat liver microsome assays, and dog Fmax exceeding 50% [2]. BAY-1217389 was also characterized as orally bioavailable in the same publication, though specific numerical F% values are not provided in the primary reference [1].

Pharmacokinetics Oral Bioavailability In Vivo PK Rodent Drug-Like Properties

Clinical Development Differentiation: BAY-1161909 Served as a Phase I Clinical Candidate with Validated Human Safety and PK Data

BAY-1161909 was evaluated in a Phase I dose-escalation clinical trial (NCT02138812) in combination with paclitaxel in patients with advanced solid malignancies [1]. The trial was terminated not due to safety or efficacy concerns, but because a follow-on Mps1 inhibitor (BAY-1217389) was being developed in parallel, and a strategic decision was made to advance the follow-on compound only [2]. In contrast, BAY-1217389's Phase I combination trial (NCT02366949) was completed but was associated with considerable toxicity without a therapeutic window [2]. Other Mps1 inhibitors such as BOS172722 and S-81694 have also undergone clinical evaluation, but with varying outcomes [2].

Phase I Clinical Trial Human Pharmacokinetics Safety Advanced Malignancies Combination Therapy

BAY-1161909 Procurement Scenarios: Defined Applications Based on Quantitative Evidence


High-Potency Mps1 Biochemical Inhibition for Enzymatic and Structural Studies

Procure BAY-1161909 when sub-nanomolar biochemical potency is required for in vitro kinase assays, co-crystallization studies, or biochemical screening campaigns. With an IC50 of 0.34 nM, BAY-1161909 provides 100-fold greater potency than the commonly used AZ3146 (IC50 = 35 nM) and 30-fold greater than BOS172722 (IC50 = 11 nM), enabling lower compound consumption and reduced solvent interference [1].

Cellular Phenotypic Assays Requiring Clean Kinase Selectivity

Use BAY-1161909 in high-content imaging, flow cytometry, or other cellular phenotypic assays where off-target kinase inhibition could confound interpretation. BAY-1161909 inhibits only 2 of 230 kinases (>50% at 1 µM), providing a cleaner on-target signal than earlier Mps1 inhibitors such as reversine or SP600125 [2].

In Vivo Preclinical Efficacy Studies in Taxane-Resistant Tumor Models

Deploy BAY-1161909 in mouse xenograft studies of cisplatin-resistant ovarian cancer (e.g., A2780/CP70) or other taxane-refractory models where Mps1 inhibition is hypothesized to sensitize tumors. BAY-1161909 has demonstrated tumor area reduction at 2.5 mg/kg BID oral dosing in this context, with high oral bioavailability (>70% Fmax in rat) supporting reliable exposure [3].

Translational Reference Compound for Human PK and Safety Benchmarking

Utilize BAY-1161909 as a reference standard in translational pharmacology studies where human Phase I safety and pharmacokinetic data provide context for interpreting preclinical findings. Unlike the follow-on compound BAY-1217389, which encountered clinical toxicity, BAY-1161909's Phase I trial was terminated for strategic portfolio reasons, not due to adverse safety signals [4].

Quote Request

Request a Quote for BI-1408

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.